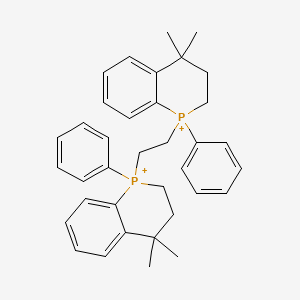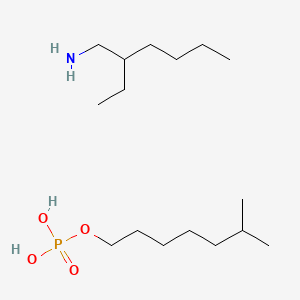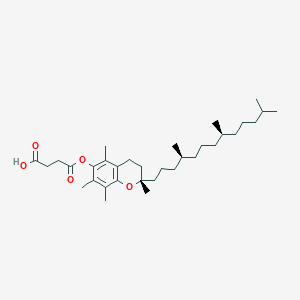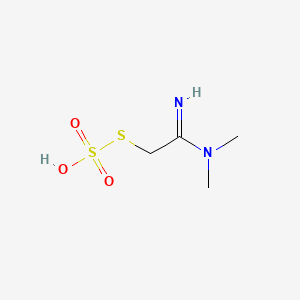
S-(2-(Dimethylamino)-2-iminoethyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 187525 is a pyrazole derivative known for its significant biological activities, particularly in the field of antimicrobial research. This compound has shown promising results in inhibiting the growth of intracellular Mycobacterium tuberculosis by inducing autophagy in macrophages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 187525 involves the formation of a pyrazole ring, typically through the reaction of hydrazine with a 1,3-diketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 78-80°C for ethanol)
Industrial Production Methods
Industrial production of NSC 187525 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification: Using crystallization or chromatography techniques to ensure high purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
NSC 187525 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole oxides
Reduction: Reduction reactions can yield hydrazine derivatives
Substitution: Electrophilic substitution reactions on the pyrazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Pyrazole oxides
Reduction: Hydrazine derivatives
Substitution: Halogenated pyrazole compounds
Applications De Recherche Scientifique
NSC 187525 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its role in inducing autophagy in cells
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The primary mechanism by which NSC 187525 exerts its effects is through the induction of autophagy in macrophages. This process involves:
Molecular Targets: Targets intracellular Mycobacterium tuberculosis
Pathways Involved: Activation of autophagy pathways, leading to the degradation of intracellular bacteria
Comparaison Avec Des Composés Similaires
Similar Compounds
NSC 18725: Another pyrazole derivative with similar antimicrobial properties
Pyrazole derivatives: Compounds with similar structures but varying functional groups
Uniqueness
NSC 187525 is unique due to its specific ability to induce autophagy in macrophages, making it particularly effective against intracellular pathogens like Mycobacterium tuberculosis. Its structure-activity relationship studies have shown that modifications at specific positions on the pyrazole ring can significantly impact its biological activity .
Propriétés
Numéro CAS |
10319-72-9 |
|---|---|
Formule moléculaire |
C4H10N2O3S2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
1-(dimethylamino)-1-imino-2-sulfosulfanylethane |
InChI |
InChI=1S/C4H10N2O3S2/c1-6(2)4(5)3-10-11(7,8)9/h5H,3H2,1-2H3,(H,7,8,9) |
Clé InChI |
VAJZTLPJFFJLIZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=N)CSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


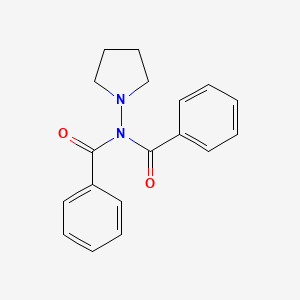
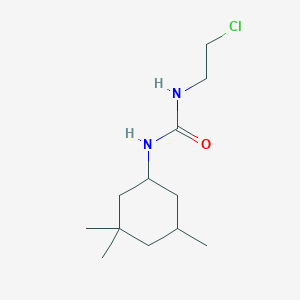
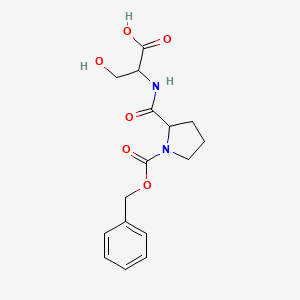

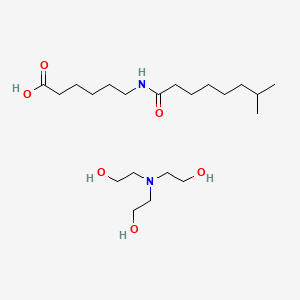
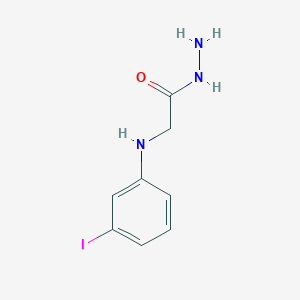
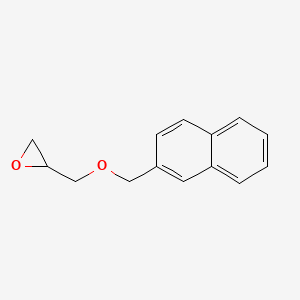
![[(Anthracen-9-yl)(hydroxy)methyl]propanedioic acid](/img/structure/B12795207.png)

